(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM
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Overview
Description
(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is a synthetic organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a hydroxyl group attached to a phenyl ring, which is further connected to an anilinium moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM typically involves the condensation of 4-hydroxybenzaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the N-oxidoanilinium group. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the N-oxidoanilinium group back to the corresponding aniline derivative.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties that could be harnessed for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and N-oxidoanilinium groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM.
Aniline: Another precursor used in the synthesis.
Quinone Derivatives: Products formed from the oxidation of this compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWYELMGGGSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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